![molecular formula C26H24N4O4S2 B2663986 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 896012-11-6](/img/structure/B2663986.png)
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
“N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . This core is attached to a 3,4-dimethoxyphenyl group and a biphenyl-4-sulfonamide group .
Synthesis Analysis
The synthesis of similar compounds involves the creation of 1,2,4-triazole derivatives . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of such compounds is confirmed using various spectroscopic techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds typically involve the creation of 1,2,4-triazole derivatives . The exact reactions would depend on the specific substituents and reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on the specific substituents and the conditions under which they are studied. For instance, the yield of similar compounds was reported to be 34% with a melting point of 154–157 °C .Scientific Research Applications
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, as catalysts. These catalysts enable the Michael addition of N-heterocycles to chalcones. Specifically, this methodology has been applied to the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Despite moderate yields due to the retro-Michael reaction, both synthetic reactions (preparation of chalcone and triazole Michael-addition to chalcone) exhibit good green metrics .
Antifungal Activity
Triazole derivatives have been investigated for their antifungal properties. While the specific compound has not been directly studied, related triazole analogues containing alkynyl side chains were evaluated for their antifungal activity against Cryptococcus and Candida species. Further research could explore the antifungal potential of your compound .
Anti-Inflammatory and Analgesic Effects
Indole derivatives, including those with triazole moieties, have shown promise as anti-inflammatory and analgesic agents. Although not directly related to the compound , similar structures have exhibited these effects. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide demonstrated anti-inflammatory and analgesic activities .
Bio-Functional Hybrid Compounds
The synthesis of novel bio-functional hybrid compounds is an area of interest. One such compound, (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide, was obtained from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. This newly synthesized compound warrants further characterization and investigation .
Heteroarylated Carbonyl Compounds
The synthesis of β-heteroarylated carbonyl compounds is an important field. While not directly related to the compound , various methods exist for achieving this, including reactions between ketones, formaldehyde, and N-heterocycles, nucleophilic substitution of β-chloro or β-(dialkylammonium) ketones with nitrogen heterocycles, and conjugate addition of N-heterocycles to α,β-unsaturated ketones. These transformations provide access to valuable precursors for bioactive compounds .
Other Potential Biological Effects
Triazole derivatives, due to their structural characteristics, can bind with target molecules and produce a variety of biological effects. Exploring additional applications beyond the ones mentioned above could reveal further potential for this compound .
Mechanism of Action
properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S2/c1-33-23-13-10-20(16-24(23)34-2)25-28-26-30(29-25)21(17-35-26)14-15-27-36(31,32)22-11-8-19(9-12-22)18-6-4-3-5-7-18/h3-13,16-17,27H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDCGRSSXNUZDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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